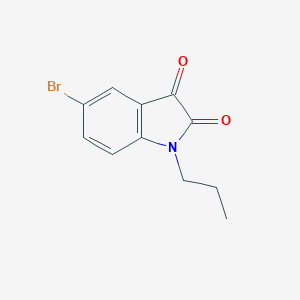

5-bromo-1-propyl-1H-indole-2,3-dione

説明

Significance of Indole (B1671886) Scaffold in Drug Discovery and Development

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. researchgate.netimist.ma Its presence in a vast array of natural products, such as the essential amino acid tryptophan and the neurotransmitter serotonin, underscores its biological importance. researchgate.netnih.gov This inherent bio-compatibility has made the indole nucleus a "privileged scaffold" in drug design, meaning it can bind to a variety of biological targets with high affinity. researchgate.netiajps.comnih.gov Consequently, indole derivatives are central to numerous approved drugs with diverse therapeutic applications. researchgate.netiajps.com

Isatin (B1672199) (1H-indole-2,3-dione), the core of the title compound, was first isolated in 1841 by the oxidation of indigo. mdpi.comresearchgate.netbeilstein-archives.orgnio.res.in For over a century, it was primarily of interest to chemists for its synthetic versatility. beilstein-archives.org The discovery of its presence in mammals and its role as an endogenous modulator of biochemical processes sparked significant pharmacological research. beilstein-archives.org This led to the exploration of a multitude of isatin derivatives, revealing a wide spectrum of biological activities and cementing its importance in medicinal chemistry. mdpi.com

The concept of "privileged scaffolds" refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. iajps.comnih.gov The indole nucleus is a prime example of such a scaffold. researchgate.netresearchgate.net Its unique electronic properties and the ability to be substituted at various positions allow for the creation of large, diverse chemical libraries. researchgate.netresearchgate.net This versatility enables the development of potent and selective agents for a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and various enzymes, making it a highly valued starting point in the drug discovery process. iajps.com

Classification and Structural Features of Isatin (1H-Indole-2,3-dione)

Isatin, with the chemical formula C₈H₅NO₂, is an indole derivative characterized by two carbonyl groups at positions 2 and 3 of the indole ring. researchgate.net It is classified as an indoledione or, more specifically, an indoline, which is a dihydroindole. The structure of isatin is nearly planar and possesses a reactive C3-carbonyl group and an acidic N-H proton, which are key to its chemical reactivity and allow for various modifications. researchgate.net

Substitution can occur at the nitrogen atom (position 1) or on the aromatic ring (positions 4, 5, 6, and 7). The title compound, 5-bromo-1-propyl-1H-indole-2,3-dione, features a bromine atom at position 5 of the benzene ring and a propyl group attached to the nitrogen at position 1. While specific synthesis methods for this exact compound are not detailed in the literature, the general synthesis of N-alkylated 5-bromo-isatins is well-documented, typically involving the alkylation of 5-bromoisatin (B120047) with an appropriate alkyl halide (in this case, propyl iodide or propyl bromide) under basic conditions.

Overview of Biological Activities Associated with Isatin Derivatives

Isatin and its derivatives are renowned for their broad and potent pharmacological activities. nio.res.in The isatin scaffold is a versatile pharmacophore that has been successfully modified to yield compounds with a wide array of biological actions. The introduction of different substituents on the isatin nucleus can significantly modulate its biological profile.

For instance, halogenation at the 5-position, as seen in the title compound, has been shown in many cases to enhance the biological activity of various compounds. Studies on other 5-bromo-isatin derivatives have revealed significant potential in several therapeutic areas.

Table 1: Reported Biological Activities of Isatin Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including kinase inhibition and apoptosis induction. | researchgate.netresearchgate.netmdpi.com |

| Antiviral | Activity against a range of viruses, including HIV. | |

| Antimicrobial | Inhibition of the growth of various bacteria and fungi. | mdpi.com |

| Anti-inflammatory | Reduction of inflammation, often through the inhibition of enzymes like COX. | researchgate.net |

| Anticonvulsant | Efficacy in seizure models, demonstrating effects on the central nervous system. | mdpi.com |

| Enzyme Inhibition | Inhibition of various enzymes, such as monoamine oxidase (MAO) and caspases. | researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1-propylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOPTJFYJLURGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364986 | |

| Record name | 5-bromo-1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312636-28-5 | |

| Record name | 5-bromo-1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 5 Bromo 1 Propyl 1h Indole 2,3 Dione Analogues

Impact of N-Substituent Modifications on Biological Activity

The nitrogen atom at the N-1 position of the isatin (B1672199) ring is a common site for chemical modification, and the nature of the substituent at this position plays a critical role in determining the compound's biological profile. nih.govmdpi.com Studies have shown that N-alkylation can markedly enhance the antibacterial activity of isatin derivatives. nih.gov However, for other activities, the effect can be variable; for instance, N-alkylation has been reported as unfavorable for antioxidant potential. nih.gov In the context of anti-inflammatory action, smaller N-substituents are generally favored. nih.gov The substitution of the hydrogen atom at the N-1 position is a key strategy in the functionalization of isatins to produce compounds with high yields and specific biological targets. mdpi.com

While specific studies focusing solely on the N-propyl group of 5-bromo-1-propyl-1H-indole-2,3-dione are limited, research on related N-alkylated isatins provides valuable insights. The propyl group is a small, aliphatic chain, a characteristic that is considered favorable for anti-inflammatory potential in isatin analogues. nih.gov

In a study on N-alkylated (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as caspase inhibitors, researchers found that the enzyme's binding pockets readily accommodate aliphatic side chains ranging from methyl to n-butyl at the isatin nitrogen. nih.gov This investigation also included ω-fluorinated analogues such as 3-fluoropropyl and 4-fluorobutyl, suggesting that a propyl-length chain is well-tolerated and can be part of a pharmacologically active molecule. nih.gov Furthermore, the synthesis of N-(3-bromopropyl)isatin highlights the chemical utility of the N-propyl chain as a linker for creating more complex molecules, such as ω-azidoalkylisatins used in "click chemistry" to generate hybrid compounds. mdpi.com

Significance of Halogen Substitution at Position 5

The presence of a bromine atom at the C-5 position of the isatin core is particularly favorable for anti-inflammatory activity. nih.gov Bromine acts as an electron-withdrawing group, a feature associated with enhanced anti-inflammatory action in isatin derivatives when compared to electron-donating groups. nih.gov Studies have demonstrated that halogenation at the C-5 position can make a significant difference in potency. For example, some reports indicate that unsubstituted isatins are 5 to 10 times less active as anti-inflammatory agents than their counterparts halogenated at the C-5 position. researchgate.net Research on a series of (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide derivatives also showed that a halogen at C-5 contributes to significant anti-inflammatory and antinociceptive effects. nih.gov This is further supported by docking studies on isatin derivatives, where a 5-chloro substituted compound demonstrated good interaction with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.netkne-publishing.com

The effect of a C-5 bromine substitution on anticancer activity is significant, with numerous studies incorporating this feature into potent antitumor agents. The 5-bromo-isatin scaffold has been utilized as a foundation for novel anticancer compounds. nih.gov For instance, a series of isatin-based histone deacetylase 2 (HDAC2) inhibitors found that the introduction of a bromine atom at position 5 resulted in the most cytotoxic compound of the series. nih.gov

Similarly, research on 1-benzyl-5-bromoindolin-2-one derivatives identified compounds with potent activity against breast cancer (MCF-7) cells. nih.gov Another study on 5-bromo-7-azaindolin-2-one derivatives reported compounds with broad-spectrum antitumor potency that was superior to the approved drug Sunitinib. nih.gov The anti-angiogenic and anti-proliferative activities of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide have also been demonstrated, showing significant inhibition of lung cancer cell (A549) proliferation with an IC₅₀ value of 14.4 µg/mL. nih.govwaocp.org While some studies suggest that electron-donating groups at C-5 can be beneficial, the collective evidence indicates that a C-5 bromine is a key component in the design of many effective isatin-based anticancer agents. nih.govnih.govnih.govnih.gov

Structure-Activity Relationship Studies for Specific Pharmacological Targets

The versatility of the isatin scaffold allows for its optimization against various pharmacological targets. By systematically modifying substituents at the N-1, C-3, and C-5 positions, researchers can fine-tune the activity and selectivity of these compounds for specific enzymes or receptors involved in disease pathways. nih.govresearchgate.net

Structure-activity relationship studies for isatin-based anticancer agents reveal a complex interplay between substituents on the isatin ring. The biological activity is not determined by a single modification but rather by the combined electronic and steric effects of groups at different positions.

N-1 Position: The N-1 position can be substituted with various groups to modulate anticancer activity. For example, attaching a benzyl (B1604629) group at N-1 in 5-bromoindolin-2-ones produced effective VEGFR-2 inhibitors. nih.gov In another series, modifying the N-1 position of 5-bromo-7-azaindolin-2-ones with different side chains, such as a (3-dimethylamino)propyl group, led to compounds with a broad spectrum of antitumor activity. nih.gov

C-3 Position: The C-3 position is crucial for activity, often being derivatized to interact with specific biological targets. In a study of 1-benzyl-5-bromoindolin-2-ones, a hydrazone linker at C-3 connecting to a 4-arylthiazole moiety was essential for activity. The substitution on the arylthiazole ring further tuned the potency, with a 4-chlorophenyl group (compound 7d ) yielding the highest activity against MCF-7 cancer cells and VEGFR-2. nih.gov In a different series of 5-bromo-7-azaindolin-2-one derivatives, a complex carboxamide side chain attached at the C-3 position was found to be critical for the high antitumor potency observed. nih.gov

The following tables summarize the anticancer activity of selected 5-bromo-isatin analogues, illustrating the SAR principles discussed.

Table 1: Anticancer Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives (7c & 7d) Data sourced from nih.gov

| Compound | R | Cancer Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| 7c | 4-Bromophenyl | MCF-7 | 7.17 | 0.728 |

| 7d | 4-Chlorophenyl | MCF-7 | 2.93 | 0.503 |

Table 2: Anti-proliferative Activity of 5-Bromo-indole Derivative Data sourced from nih.govwaocp.org

| Compound | Cell Line | Activity | IC₅₀ (µg/mL) |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | Anti-proliferative | 14.4 |

| HUVEC (Endothelial) | Anti-proliferative | 5.6 |

SAR in Antimicrobial/Antibacterial Activity

The isatin scaffold is a well-established pharmacophore in the development of new antimicrobial agents. SAR studies on analogues of this compound reveal that modifications at the N-1 and C-3 positions, as well as substitutions on the benzene (B151609) ring of the indole (B1671886) nucleus, significantly impact their antibacterial and antifungal efficacy.

The presence of a halogen, such as bromine, at the C-5 position of the indole ring is often associated with enhanced antibacterial activity. nih.gov Studies on various indole derivatives have consistently shown that electron-withdrawing groups at this position can potentiate their antimicrobial effects. For instance, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, the 5-bromo substituted analogue showed activity against methicillin-resistant Staphylococcus aureus (MRSA), whereas the closely related 5-fluoro analogue was found to be inactive, highlighting the specific influence of the halogen at this position. nih.gov

Modification of the C-3 position of the isatin ring is a common strategy for generating potent antimicrobial compounds. The condensation of isatins with various hydrazides or amines to form Schiff bases or other adducts at the C-3 position has yielded compounds with a broad spectrum of activity. For example, hybrids of ciprofloxacin (B1669076) and indole, connected via a linker, have demonstrated significant antibacterial properties. mdpi.com While direct SAR data for the 1-propyl group is limited, studies on N-substituted isatins suggest that the nature and size of the substituent at the N-1 position are crucial for tuning the lipophilicity and, consequently, the ability of the compound to penetrate bacterial cell membranes.

Research on indole-triazole derivatives has indicated that these hybrids can exhibit a broad spectrum of activity against pathogens like Staphylococcus aureus, MRSA, and Escherichia coli, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov The combination of the indole nucleus with other heterocyclic rings, such as 1,3,4-oxadiazole (B1194373) or imidazole (B134444), has also proven to be a fruitful approach in developing novel antibacterial agents. nih.govnih.gov

| Compound / Analogue Class | Substitution Pattern | Key SAR Findings | Reference(s) |

|---|---|---|---|

| 3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole Analogues | 5-Bromo substitution on the indole ring. | The 5-bromo analogue showed activity against MRSA, while the 5-fluoro analogue was inactive. | nih.gov |

| Indole-triazole Hybrids | Indole linked to a 1,2,4-triazole (B32235) ring. | Demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

| 5-Substituted Indole-2-carbohydrazides | Halogen substitution on the indole ring. | Derivatives with halogen substitutions exhibited excellent inhibition of bacterial growth. The 5-chloro derivative showed high activity. | nih.gov |

| Ciprofloxacin-Indole Hybrids | Ciprofloxacin linked to an indole moiety. | Displayed potent antibacterial activity, with some derivatives showing efficacy comparable or superior to ciprofloxacin. | mdpi.com |

SAR in Anti-inflammatory Activity

Analogues of isatin are recognized for their potential as anti-inflammatory agents, often exerting their effects through the inhibition of cyclooxygenase (COX) enzymes or inflammatory cytokines. SAR studies in this area focus on optimizing the substitution pattern on the isatin ring to enhance potency and selectivity.

The substitution at the C-5 position of the isatin ring plays a critical role in modulating anti-inflammatory activity. In a study of 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide derivatives, the compound with a bromine atom at the C-5 position (VIId) was identified as a potent anti-inflammatory agent, showing a significant reduction in carrageenan-induced paw edema. nih.gov This compound demonstrated comparable activity to the standard drug indomethacin. nih.gov The corresponding 5-chloro derivative (VIIc) also exhibited strong activity, suggesting that a halogen at this position is favorable for anti-inflammatory effects. nih.gov These compounds showed good binding scores for the COX-2 enzyme in docking studies, coupled with lower scores for COX-1, indicating a potential for reduced gastrointestinal side effects. nih.gov

Similarly, another study on N'-(2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide derivatives found that the 5-bromo substituted compound (VIc) demonstrated a 48.16% inhibition of paw edema. researchgate.net This was the most potent compound in that specific series, further underscoring the importance of the 5-bromo substitution. researchgate.net

The substituent at the N-1 position of the isatin ring also influences activity. The introduction of different groups can alter the molecule's interaction with the active site of target enzymes. In a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, the introduction of electron-withdrawing groups at the amino position enhanced their anti-inflammatory activity by inhibiting the release of nitric oxide (NO), IL-6, and TNF-α. nih.govrsc.org For example, compound 13b, substituted with a 2-chloropropylcarbonyl group, was the most potent in its series. nih.gov This indicates that while the core indole structure is important, modifications at peripheral positions are key to optimizing activity.

| Compound | R1 Substitution (at C-5) | In Vivo Anti-inflammatory Activity (% Paw Edema Reduction) | Reference(s) |

|---|---|---|---|

| VIIa | H | - | nih.gov |

| VIIb | 5-CH3 | - | nih.gov |

| VIIc | 5-Cl | 65% | nih.gov |

| VIId | 5-Br | 63% | nih.gov |

| VIc (different series) | 5-Br | 48.16% | researchgate.net |

| Indomethacin (Standard) | N/A | 69% | nih.gov |

SAR in Antiviral Activity

The isatin core is a privileged scaffold for the development of antiviral agents, with activity reported against a diverse range of viruses. SAR studies have revealed that specific substitutions on the indole ring are crucial for potent antiviral effects.

Halogenation of the isatin ring, particularly at the C-5 position, is a recurring theme in the design of antiviral analogues. While direct antiviral data for this compound is not extensively published, studies on related structures provide valuable SAR insights. For example, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested for antiviral activity. researchgate.net Within this series, derivatives with an ethyl group at the N-1 position were found to be effective against various viruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Vaccinia Virus (VV). researchgate.net Specifically, the compound (Z)-2-(1-ethyl-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide showed excellent inhibitory activity. nih.govresearchgate.net This suggests that a small alkyl group, such as the propyl group in the title compound, at the N-1 position combined with a halogen at C-5 is a favorable pattern for antiviral activity.

Other studies have highlighted the importance of the C-5 substituent in broad-spectrum antiviral activity. mdpi.com Isatin–pyrimidinone hybrids and naphthyl-2-methyl isatin derivatives have shown potent activity against HIV and SARS-CoV-2. mdpi.com Furthermore, a study on indole-3-carboxylic acid derivatives identified a 6-bromo substituted compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, as having a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.runih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.govactanaturae.runih.gov Although the bromine is at the C-6 position in this case, it reinforces the principle that halogenation of the indole ring is a key strategy for enhancing antiviral properties.

| Compound / Analogue Class | Substitution Pattern | Target Virus | Key SAR Findings | Reference(s) |

|---|---|---|---|---|

| 5-Fluoro-isatin 3-thiosemicarbazones | N-1 ethyl, C-5 fluoro | HSV-1, HSV-2, VV | N-ethyl substitution was effective. The 4-(trifluoromethyl)phenyl group on the thiosemicarbazone moiety conferred excellent activity. | nih.govresearchgate.net |

| Indole-3-carboxylic acid derivative | N-1 methyl, C-2 piperidinomethyl, C-5 methoxy, C-6 bromo | SARS-CoV-2 | The 6-bromo derivative completely inhibited viral replication at 52.0 μM. | nih.govactanaturae.runih.gov |

| Isatin-sulphonamide derivatives | C-5 sulphonamide | SARS-CoV-2 (NSP3 receptor) | Showed significant binding affinity in docking studies. | mdpi.com |

| B-C Linked Indole Dimers | 5-5', 5-6', 6-5' linkage | HIV-1 | Linkages other than the optimal 6-6' resulted in reduced antiviral activity. | nih.gov |

In Silico and Computational Investigations

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While QSAR models have been developed for various classes of isatin (B1672199) derivatives to predict activities such as anticancer or antimicrobial effects, no published QSAR analysis specifically includes or focuses on 5-bromo-1-propyl-1H-indole-2,3-dione. jocpr.comresearchgate.netnih.govut.ac.ir

Prediction of Biological Activity

There are no specific, published predictions of the biological activity for this compound based on dedicated QSAR models. Research on related N-alkylated isatins has explored how different substituents impact cytotoxicity, but the specific contribution of the N-propyl group in combination with the 5-bromo substitution within these models is not detailed. jocpr.com

Molecular Descriptors and Their Correlation with Activity

No literature detailing the calculation of specific molecular descriptors for this compound and their subsequent correlation with any biological activity could be located. General QSAR studies on isatins have identified descriptors like hydrophilicity, molecular weight, and the presence of halogen atoms as significant, but a specific correlation for the target compound is not available. jocpr.comresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This is instrumental in understanding potential mechanisms of action and identifying drug targets.

Identification of Potential Drug Targets

As no specific molecular docking studies for this compound are available, there is no published identification of its potential drug targets based on this method.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules, predicting geometries, vibrational frequencies, and other molecular properties. While DFT studies have been performed on the parent 5-bromoisatin (B120047) (with an N-H group) to analyze its structure and vibrational spectra, no such theoretical analyses have been published specifically for the N-propyl substituted version, this compound. researchgate.net

Electronic Structure and Reactivity Predictions

At the heart of these investigations is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. nih.gov For indole (B1671886) derivatives, the distribution of HOMO and LUMO is typically spread across the entire molecular framework. nih.gov

Another key aspect of computational analysis is the generation of a Molecular Electrostatic Potential (MEP) map. nih.gov The MEP illustrates the charge distribution across the molecule's surface using a color gradient, visually identifying electrophilic and nucleophilic regions. nih.gov Typically, red and yellow areas signify negative electrostatic potential (electron-rich), indicating sites prone to electrophilic attack, such as the regions around the electronegative oxygen atoms of the dione (B5365651) group. nih.gov Conversely, blue areas represent positive electrostatic potential (electron-poor), highlighting sites susceptible to nucleophilic attack. This mapping is invaluable for predicting how the molecule will interact with other reagents. nih.gov

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com Chemical hardness (η) is a measure of resistance to change in electron distribution, with harder molecules generally being less reactive. The electrophilicity index (ω), calculated from the electronic chemical potential and hardness, quantifies the ability of a species to accept electrons. mdpi.com The presence of electron-withdrawing groups, such as the bromine atom and the carbonyl groups in the isatin core, influences these electronic properties significantly.

The data below, based on computational studies of related indole structures, illustrates the typical electronic properties and reactivity descriptors that are evaluated.

Table 1: Calculated Electronic Properties of an Indole Derivative

| Property | Value | Significance |

| HOMO Energy | -6.5 eV (Typical) | Indicates the energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.0 eV (Typical) | Indicates the energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV (Typical) | Represents the energy required for electronic excitation; a key indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment (µ) | 3.5 D (Typical) | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Table 2: Global Reactivity Descriptors for an Indole Derivative

| Descriptor | Formula | Value (Typical) | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.75 eV | A measure of the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.75 eV | Represents the resistance to deformation or change in its electron cloud. |

| Global Softness (S) | S = 1/η | 0.36 eV-1 | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 2.56 eV | Quantifies the molecule's ability to act as an electrophile. mdpi.com |

These in silico predictions are fundamental for designing synthetic pathways and for screening the potential biological activity of this compound, providing a theoretical foundation for further experimental research.

Preclinical Research and Mechanistic Insights

Target Identification and Validation

The initial stages of preclinical research have focused on identifying and validating the molecular targets of 5-bromo-1-propyl-1H-indole-2,3-dione derivatives. These studies have been crucial in understanding the compound's therapeutic promise.

Derivatives of the core 5-bromo-1H-indole-2,3-dione structure have demonstrated inhibitory effects against a range of enzymes, suggesting a broad spectrum of potential therapeutic applications.

EGFR-TKs: The epidermal growth factor receptor (EGFR) family of tyrosine kinases (TKs) are crucial regulators of cell signaling pathways that control cell proliferation and survival. nih.gov Mutations in EGFR can lead to its constitutive activation, a common feature in various cancers. nih.gov Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR are a major class of cancer drugs. nih.govnih.gov Research into novel inhibitors has explored various chemical scaffolds, including those based on the indole (B1671886) nucleus.

α-glucosidase and α-amylase: These enzymes are key players in carbohydrate digestion and absorption. mdpi.com Inhibition of α-glucosidase, in particular, is a therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption. mdpi.comnih.gov Isatin (B1672199) derivatives have been investigated for their α-glucosidase inhibitory activity. jocpr.com For instance, a series of 3,3-di(indolyl)indolin-2-ones, derived from 5-bromoisatin (B120047), showed promising α-glucosidase inhibitory activity, with some compounds exhibiting higher potency than the standard drug acarbose. nih.gov

MAO-B: Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters. nih.gov Its inhibition is a therapeutic approach for neurodegenerative conditions like Parkinson's disease. nih.gov Indole-based compounds have been developed as potent and selective MAO-B inhibitors. mdpi.comresearchgate.net

Please note that the following table is interactive and based on available data for related indole derivatives.

Beyond direct enzyme inhibition, derivatives of 5-bromo-1H-indole-2,3-dione have been shown to modulate critical cellular pathways.

Cell Cycle Progression and Apoptosis: The regulation of the cell cycle and the induction of apoptosis (programmed cell death) are fundamental processes in cancer therapy. Some indole derivatives have been shown to arrest the cell cycle and induce apoptosis in cancer cells. For example, a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative was found to cause cell cycle arrest at the G2/M phase and increase the population of apoptotic cells in the sub-G1 phase in MCF-7 breast cancer cells. mdpi.com This was accompanied by an increase in the levels of pro-apoptotic proteins like caspase-3, caspase-9, and Bax, and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

Stat3 Signaling: The Signal Transducer and Activator of Transcription 3 (Stat3) is a protein that plays a key role in cell growth and proliferation, and its aberrant activation is common in many cancers.

ICAM-1 Expression: Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein (B1211001) that mediates cell-cell and cell-extracellular matrix interactions and is involved in inflammatory responses.

In Vitro Pharmacological Evaluations

The biological effects of this compound and its analogs have been further characterized through a range of in vitro pharmacological assays.

The potential of these compounds as anticancer agents has been a significant area of investigation.

HL-60 and MCF-7 Cells: Derivatives of 5-bromo-1H-indole-2,3-dione have been tested against various cancer cell lines. For instance, certain 5-bromo-7-azaindolin-2-one derivatives displayed broad-spectrum antitumor activity. nih.gov Isatin itself, the parent compound, has shown cytotoxicity against human promyelocytic leukemia (HL-60) cells by inducing apoptosis. nih.gov Furthermore, novel 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives exhibited anticancer activity against MCF-7 breast cancer cells. mdpi.com The antiproliferative effects of some annulated indole compounds have also been observed in HL-60 tumor cells. nih.gov

Please note that the following table is interactive and provides data on the anticancer activity of related indole derivatives.

The indole nucleus is a common scaffold in compounds with antimicrobial properties.

Antibacterial, Antifungal, and Antiprotozoal: Various derivatives of 5-bromoisatin have been synthesized and screened for their antibacterial activity. researchgate.netuobaghdad.edu.iq The parent compound, isatin, and its synthetic analogues have also been evaluated for their antibacterial activity against marine fouling bacteria. nih.gov Indole derivatives containing triazole and thiadiazole moieties have demonstrated a broad spectrum of activity against various microorganisms, including MRSA. nih.gov

Chronic inflammation is a hallmark of many diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. nih.gov

Hybrid molecules containing both indole and imidazole (B134444) nuclei have been evaluated for their anti-inflammatory activities. nih.gov These compounds have shown the ability to reduce leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Furthermore, the fusion of an indole ring with imidazole[2,1-b]thiazole has been explored for potent anti-inflammatory effects. rsc.orgnih.gov

Antiviral Activity Evaluation

While direct antiviral studies on this compound are not extensively documented in publicly available literature, the antiviral potential of the broader class of 5-bromo-isatin and N-substituted isatin derivatives has been evaluated against several viral pathogens. These studies provide a strong basis for inferring the potential activity of the specific compound.

Derivatives of isatin have been assessed for their ability to inhibit the replication of various RNA and DNA viruses. For instance, certain 5-bromo-isatin thiosemicarbazone derivatives have shown selective, non-toxic antiviral activity against reovirus-1, with half-maximal effective concentrations (EC₅₀) in the low micromolar range (2–3 μM). researchgate.net In studies targeting Hepatitis C Virus (HCV), a bromo-isatin derivative was found to inhibit the synthesis of HCV RNA, although at a relatively high concentration of 19 µg/mL. nih.govijpsonline.com

The isatin scaffold has also been a key component in the development of inhibitors for other significant viruses. Various derivatives have been synthesized and tested against Human Immunodeficiency Virus (HIV), with some compounds inhibiting viral replication by targeting the crucial enzyme reverse transcriptase (RT). nih.govijpsonline.com Furthermore, in the context of coronaviruses, isatin derivatives have been identified as potential inhibitors of the SARS-CoV and SARS-CoV-2 main proteases (Mpro or 3CLpro), enzymes essential for the viral life cycle. bohrium.comnih.gov One study noted that a 5-fluoro isatin derivative provided 45% protection against the replication of SARS-CoV in VERO cells. nih.govijpsonline.com The antiviral activity of isatin derivatives often depends on the specific substitutions on the indole ring, with halogenation at the C-5 position, as in this compound, being a common strategy to enhance potency. nih.gov

| Isatin Derivative Class | Target Virus | Activity Metric | Result | Cell Line | Reference |

|---|---|---|---|---|---|

| 5-bromo-isatin thiosemicarbazone | Reovirus-1 | EC₅₀ | 2–3 μM | N/A | researchgate.net |

| Bromo-isatin derivative | Hepatitis C Virus (HCV) | Inhibitory Concentration | 19 µg/mL | Huh 5-3 | nih.govijpsonline.com |

| 5-fluoro-isatin derivative | SARS-CoV | Max. Protection | 45% | VERO E6 | nih.govijpsonline.com |

| Aminopyrimidinimino isatin derivative | HIV-1 | EC₅₀ | 12.1 to 62.1 µg/mL | MT-4 | nih.gov |

| N-substituted isatin carboxamides | SARS-CoV-2 Main Protease | IC₅₀ | 0.045–17.8 µM | Enzymatic Assay | nih.gov |

Mechanistic Investigations at the Molecular Level

Understanding how a compound interacts with biological systems at the molecular level is crucial for drug development. For isatin derivatives, mechanistic studies have focused on identifying their specific viral targets and elucidating the nature of the ligand-target interactions.

Proposed Mechanisms of Action

The antiviral effects of isatin derivatives are attributed to their ability to interfere with various stages of the viral life cycle. bohrium.com A primary mechanism is the inhibition of essential viral enzymes. nih.gov

Protease Inhibition : A significant body of research points to isatin derivatives acting as inhibitors of viral proteases. nih.gov The SARS-CoV and SARS-CoV-2 main proteases (Mpro/3CLpro), which are cysteine proteases vital for cleaving viral polyproteins into functional units, have been identified as key targets. nih.govcapes.gov.br Inhibition of this enzyme effectively halts viral replication. nih.gov The isatin core can fit into the enzyme's active site, blocking its function. nih.gov Similarly, isatin-based compounds were synthesized as inhibitors of the human rhinovirus 3C protease, another enzyme required for processing viral polyproteins. nih.gov

Reverse Transcriptase (RT) Inhibition : For retroviruses like HIV, reverse transcriptase is a critical enzyme that converts viral RNA into DNA. Several isatin derivatives have been designed and shown to inhibit HIV-1 RT. nih.gov For example, a specific aminopyrimidinimino isatin derivative demonstrated an IC₅₀ value of 32.6 µM against HIV-1 RT, and another thiosemicarbazone derivative showed an IC₅₀ of 11.5 µM, confirming the enzyme as its molecular target. nih.gov These compounds typically act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that renders it inactive. nih.gov

Inhibition of Viral Protein Synthesis and Maturation : Some earlier isatin derivatives, such as methisazone (B1676394) (N-methylisatin-β-thiosemicarbazone), were proposed to act at later stages of the viral cycle. nih.gov Evidence suggests they interfere with the synthesis of viral structural proteins and viral maturation, preventing the assembly of new, infectious virions. nih.govnih.gov A hybrid molecule of 2-methyl benzimidazole (B57391) and isatin-β-thiosemicarbazone was found to significantly inhibit chikungunya virus replication by reducing viral RNA levels and the expression of viral proteins. nih.gov

Ligand-Target Interactions

To understand the binding modes of isatin derivatives, researchers employ computational molecular docking and dynamics simulations. These studies provide insights into the specific interactions between the small molecule (ligand) and its protein target, guiding the rational design of more potent inhibitors. derpharmachemica.comkubikat.org

For isatin derivatives targeting the SARS-CoV-2 main protease, molecular modeling has been crucial. Studies on N-substituted isatin carboxamides revealed key interactions within the protease's binding pocket. For instance, the most active compounds showed hydrogen bond interactions between the carboxamide group and amino acid residues like Asn142 and Glu166. nih.gov The C2 and C3 carbonyl groups of the isatin core often act as hydrogen bond acceptors, interacting with residues such as Cys145 in the active site. nih.gov Furthermore, hydrophobic portions of the derivatives, such as a naphthyl ring at the N-1 position, can fit into a hydrophobic tunnel formed by residues like Met49 and Met165, while also engaging in π-π stacking with His41. nih.gov

In the context of anti-HIV activity, docking studies of isatin analogs into the non-nucleoside inhibitor binding site (NNIBP) of HIV-1 reverse transcriptase have shown that these molecules can achieve binding affinities comparable to known drugs like nevirapine (B1678648) and efavirenz. nih.gov

Similarly, in silico screening of isatin derivatives against the NSP3 protein of SARS-CoV-2 has identified compounds with high binding affinities. nih.gov The most promising ligands formed multiple hydrogen bonds and other interactions with key amino acid residues in the binding pocket, such as ILE23, GLY48, and GLY130, indicating a stable and potent inhibitory complex. nih.gov These detailed interaction maps are invaluable for optimizing the isatin scaffold to improve its antiviral properties. bohrium.com

Future Perspectives and Research Directions

Design and Synthesis of Next-Generation Analogues

The development of novel analogues of 5-bromo-1-propyl-1H-indole-2,3-dione is a key strategy to enhance its therapeutic potential and address challenges such as drug resistance.

Drug resistance is a significant hurdle in the treatment of various diseases, including cancer and microbial infections. The design of new isatin (B1672199) derivatives aims to circumvent these resistance mechanisms. One promising approach is the synthesis of hybrid molecules that combine the isatin scaffold with other pharmacophores known to be effective against resistant strains. For instance, isatin-chalcone hybrids have demonstrated promising activity against drug-resistant bacterial strains. mdpi.com

Furthermore, structural modifications to the isatin core can lead to compounds that evade efflux pumps, a common mechanism of drug resistance. Studies on isatin-β-thiosemicarbazone derivatives have shown their ability to block the expression of P-glycoprotein (P-gp), a key efflux pump in multidrug-resistant cells. While not specific to the N-propyl-5-bromo variant, these strategies provide a roadmap for designing analogues of this compound with the potential to overcome drug resistance.

Molecular hybridization is a powerful strategy to create multifunctional molecules with improved therapeutic properties. The isatin nucleus can be combined with various other heterocyclic systems to generate novel hybrid structures. For example, isatin-indole molecular hybrids have been synthesized and evaluated for their antiproliferative activities. mdpi.com The synthesis of isatin-based hybrids often involves the condensation of an N-substituted isatin with a suitable reaction partner.

The synthesis of 1-benzyl-5-bromo-1H-indole-2,3-dione has been reported, which can serve as a precursor for various hybrid molecules. mdpi.com By analogy, this compound can be utilized in similar synthetic schemes. For instance, reaction with hydrazides can yield isatin-hydrazone hybrids, while multicomponent reactions can lead to the formation of complex spiro-oxindole derivatives. uevora.pt

| Hybrid Type | Potential Pharmacological Activity |

| Isatin-Chalcone | Anticancer, Antimicrobial mdpi.com |

| Isatin-Indole | Antiproliferative mdpi.com |

| Isatin-Triazole | Anti-inflammatory, Anticancer |

| Isatin-Coumarin | Anticancer |

Advanced Computational Approaches

Computational methods are increasingly integral to the drug discovery and development process, offering a means to accelerate the identification and optimization of lead compounds.

Machine learning (ML) and artificial intelligence (AI) are transforming drug design by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govmdpi.com These techniques can be applied to the design of novel analogues of this compound by:

Predicting Biological Activity: ML models can be trained on existing data for isatin derivatives to predict the anticancer or antimicrobial activity of new, unsynthesized analogues. nih.gov

Optimizing Physicochemical Properties: AI algorithms can guide the modification of the lead structure to improve properties such as solubility, metabolic stability, and bioavailability. nih.gov

De Novo Design: Generative models can design entirely new molecules with desired properties based on the isatin scaffold.

While specific ML studies on this compound are not yet prevalent, the vast amount of data available for the broader class of isatin derivatives provides a solid foundation for building predictive models.

Development of this compound as a Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. The development of this compound as a lead compound involves a systematic process of optimization to enhance its efficacy and selectivity.

Lead optimization aims to improve the desirable properties of a compound while minimizing its undesirable effects. nih.gov For this compound, this would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the propyl group at the N-1 position and exploring other substitutions on the aromatic ring to understand their impact on biological activity. The presence of a bromine atom at the C-5 position has been shown to influence the antiproliferative activities of some indole (B1671886) derivatives. beilstein-archives.org

Target Identification and Validation: Elucidating the specific molecular targets of this compound to enable rational design of more potent and selective inhibitors.

Computational Modeling: Utilizing techniques like molecular docking and molecular dynamics simulations to understand the binding interactions of the compound with its target and to guide further structural modifications.

The following table presents hypothetical data to illustrate how SAR studies for isatin derivatives might guide the optimization of this compound.

| Compound | R1 | R5 | IC50 (µM) vs. Cancer Cell Line |

| Hypothetical Analogues | |||

| Analogue A | -CH2CH2CH3 | -Br | Value to be determined |

| Analogue B | -CH3 | -Br | 15.2 |

| Analogue C | -CH2CH3 | -Br | 12.8 |

| Analogue D | -CH2CH2CH2CH3 | -Br | 9.5 |

| Analogue E | -CH2CH2CH3 | -H | 25.1 |

| Analogue F | -CH2CH2CH3 | -Cl | 10.3 |

This data suggests that increasing the alkyl chain length at the N-1 position and having a halogen at the C-5 position may enhance anticancer activity. Such insights are crucial for the rational design of more effective therapeutic agents based on the this compound scaffold.

Exploration of New Therapeutic Applications

The core structure of isatin (1H-indole-2,3-dione) is recognized as a "privileged scaffold" in medicinal chemistry, signifying its capacity to bind to a wide range of biological targets and exhibit diverse pharmacological activities. nih.govsemanticscholar.orgijrrjournal.com The compound this compound, a derivative of isatin, incorporates two key structural modifications known to influence bioactivity: halogenation at the C-5 position of the aromatic ring and alkylation at the N-1 position. calstate.edunih.gov These features suggest that future research could unlock novel therapeutic applications by exploring its potential effects on various biological pathways.

The versatility of the isatin core allows for a broad spectrum of structural modifications, leading to derivatives with antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. calstate.edunih.gov Research into the future therapeutic uses of this compound can be guided by the activities observed in closely related analogs, particularly those sharing the N-substitution and 5-bromo-isatin framework.

Anticancer Drug Development

A significant area of exploration for isatin derivatives is oncology. nih.govsemanticscholar.org The substitution of a bromine atom at the C-5 position has been shown to enhance the cytotoxic effects of isatin compounds against tumor cells. mdpi.com Furthermore, the nature of the substituent at the N-1 position plays a critical role in modulating this activity. nih.gov For instance, studies on N-benzyl-5-bromoindolin-2-one derivatives, which share the N-substituted 5-brominated core, have identified compounds with potent anticancer activity against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com

One promising mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis. mdpi.commdpi.com Research on N-benzyl analogs provides a strong rationale for investigating this compound as a potential kinase inhibitor. Future studies could involve screening the compound against a panel of cancer-related kinases and evaluating its antiproliferative effects.

| Compound Series | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 (Breast) | 7.17 ± 0.94 | Doxorubicin | - |

| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 (Breast) | 2.93 ± 0.47 | Doxorubicin | - |

| N-benzyl-5-bromoindolin-2-one derivative 7c | A-549 (Lung) | >50 | Doxorubicin | - |

| N-benzyl-5-bromoindolin-2-one derivative 7d | A-549 (Lung) | 16.21 ± 2.03 | Doxorubicin | - |

Table 1: In vitro anticancer activities of selected N-benzyl-5-bromoindolin-2-one derivatives, demonstrating the potential of the N-substituted 5-bromoisatin (B120047) scaffold. mdpi.com

Anti-inflammatory Agents

Chronic inflammation is an underlying factor in many diseases, and isatin derivatives have shown potential as anti-inflammatory agents. tandfonline.com Research has demonstrated that the presence of a bromine atom at the C-5 position of the isatin ring significantly enhances anti-inflammatory activity. tandfonline.com Specifically, studies on N-substituted 5-bromoisatins have evaluated their ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in the inflammatory response. tandfonline.com

For example, a comparison between an N-substituted isatin and its 5-bromo derivative showed a marked increase in potency for the brominated compound. tandfonline.com This suggests that this compound could be a valuable candidate for development as a novel anti-inflammatory drug. Future research could focus on its ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and adhesion molecules.

| Compound | Description | IC₅₀ (µM) for ICAM-1 Inhibition |

| 7 | 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-indoline-2,3-dione | 140 |

| 9 | 5-Bromo derivative of compound 7 | 55 |

| 14 | Oxime derivative | 90 |

| 16 | 5-Bromo derivative of compound 14 | 50 |

Table 2: Comparison of ICAM-1 inhibitory activity, highlighting the enhanced potency of 5-bromo substituted isatin derivatives. tandfonline.com

Antimicrobial Applications

The isatin scaffold has been used to develop agents with activity against various microbial pathogens, including bacteria and fungi. researchgate.netuobaghdad.edu.iq The lipophilic character of the molecule, which can be increased by substitutions, is believed to facilitate transport across microbial cell membranes. calstate.edu The presence of an electron-withdrawing group, such as bromine, at the C-5 position has been associated with greater antimicrobial activity. calstate.edu

Derivatives of 5-bromoisatin have been synthesized and tested against several bacterial and yeast strains. researchgate.netuobaghdad.edu.iq Given that both the 5-bromo and N-propyl groups contribute to the lipophilicity and electronic properties of the molecule, this compound represents a logical candidate for screening against a panel of pathogenic microbes, including drug-resistant strains. This could open new avenues for its use in combating infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。